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Introduction

Angustine is a naturally occurring (-carboline alkaloid that has garnered interest within the
scientific community for its potential therapeutic applications, particularly in the realm of
oncology. As a member of this prominent class of nitrogen-containing heterocyclic compounds,
Angustine exhibits a range of biological activities that warrant detailed investigation for drug
discovery and development. This technical guide provides a comprehensive overview of the
known physical and chemical properties of Angustine, details on its characterization, and
insights into its potential mechanisms of action.

Chemical Identity and Structure

Angustine is chemically designated as 1-Vinyl-8,13-dihydroindolo[2’,3":3,4]pyrido[1,2-b][1]
[2]naphthyridin-5(7H)-one. Its molecular structure consists of a pentacyclic ring system,
incorporating an indole nucleus fused to a pyridonaphthyridine moiety, with a vinyl substituent.

Table 1: Chemical Identifiers for Angustine
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Identifier Value

CAS Number 40041-96-1
Molecular Formula C20H15Ns0
Molecular Weight 313.36 g/mol

1-ethenyl-8,13-dihydroindolo[2',3":3,4]pyrido[1,2-
b][1][2]naphthyridin-5(7H)-one

IUPAC Name

Physical Properties

Experimentally determined physical properties for Angustine are not extensively reported in
readily available literature. The data presented below is a combination of predicted values from
computational models and information from commercial suppliers. Further experimental
validation is required for definitive characterization.

Table 2: Physical Properties of Angustine

Property Value/Description Source
Melting Point Not reported
N ) ~648.2 °C at 760 mmHg
Boiling Point ) [3]
(Predicted)
Appearance Yellowish amorphous solid [4]

Data not available. As a
complex alkaloid, it is likely to

have low solubility in water and

Solubility I .
better solubility in organic
solvents like DMSO, DMF, and
alcohols.

Density ~1.4 g/cm?3 (Predicted) [3]

Chemical and Spectroscopic Properties
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The structural elucidation of Angustine has been accomplished through a combination of
spectroscopic techniques. These methods provide a fingerprint for the molecule, confirming its
identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkaloids with aromatic ring structures, such as Angustine, typically exhibit characteristic
absorption peaks in the UV-Vis spectrum between 240-450 nm.[5] Specific UV-Vis data for
Angustine has been reported in literature concerning its isolation.

Table 3: UV-Vis Spectral Data for Angustine

Amax (nm) Solvent Reference

Not explicitly stated in abstract  Not specified [6]

Note: Detailed absorption maxima would be found within the full experimental section of the
cited literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Angustine reveals the presence of key functional groups within its
structure.

Table 4: FT-IR Spectral Data for Angustine

Wavenumber (cm~—?) Assignment Reference

Conjugated Carbonyl (C=0)
1638 , [4]
stretching

o Aromatic C=C stretching, C-N
Other characteristic peaks ) ) [6]
stretching, C-H bending

Note: A full FT-IR spectrum would provide more detailed information on the vibrational modes
of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for determining the precise connectivity of atoms in
the Angustine molecule. The chemical shifts provide information about the electronic

environment of each proton and carbon atom.

Table 5: Key 'H and 3C NMR Signals for Angustine

Chemical Shift () Key Structural
Nucleus Reference
Range (ppm) Features

Aromatic protons,

vinyl protons, B-carboline skeleton,

1H NMR . [4][6]
methylene protons, vinyl group
NH proton

Carbonyl carbon,
aromatic carbons, Complete carbon

13C NMR ] [4][6]
vinyl carbons, framework

aliphatic carbons

Note: Detailed and assigned NMR data is typically found in publications reporting the isolation

or synthesis of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Angustine, further confirming its structure.

Table 6: Mass Spectrometry Data for Angustine
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lonization Mode [M+H]* (m/z) Reference

319.1450 (for a related new
LCMS-IT-TOF alkaloid, demonstrating the [4]

technique used)

Data would be available in the
ESI-MS [6]
full text

Experimental Protocols
Isolation of Angustine from Nauclea officinalis

A general procedure for the isolation of alkaloids from Nauclea officinalis involves the following

steps:

o Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a
suitable solvent, such as 95% ethanol or dichloromethane.[4][6]

e Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate
the basic alkaloids from neutral and acidic components. This typically involves dissolving the
extract in an acidic aqueous solution, followed by washing with an organic solvent. The
aqueous layer is then basified, and the free alkaloids are extracted into an immiscible
organic solvent.

o Chromatography: The crude alkaloid mixture is then purified using various chromatographic
techniques, which may include:

o Silica gel column chromatography.[7]
o Overpressure layer chromatography.[6]
o High-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation of Angustine.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6268295/
https://www.researchgate.net/publication/47402580_Alkaloids_from_the_leaves_of_Nauclea_officinalis
https://www.benchchem.com/product/b1213357?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268295/
https://www.researchgate.net/publication/47402580_Alkaloids_from_the_leaves_of_Nauclea_officinalis
https://www.researchgate.net/publication/41940623_Study_on_Chemical_Composition_of_Nauclea_Officinalis_Leaves
https://www.researchgate.net/publication/47402580_Alkaloids_from_the_leaves_of_Nauclea_officinalis
https://www.benchchem.com/product/b1213357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Dried & Powdered
Nauclea officinalis

'

Solvent Extraction
(e.g., 95% Ethanol)

l

Crude Extract

'

Acid-Base
Extraction

'

Crude Alkaloid
Mixture

l

Chromatographic
Purification

:

Pure Angustine

Click to download full resolution via product page
General workflow for the isolation of Angustine.

Synthesis of Angustine

A synthetic route for Angustine has been reported, providing a means to obtain the compound
for further study without reliance on natural sources. A brief outline of a synthetic approach is

as follows:
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» Condensation of ethyl oxalate with 4-methyl-5-vinylnicotinonitrile.
o Condensation of the resulting lactone with tryptamine.
e Hydrolysis and subsequent cyclization to yield Angustine.

A detailed, step-by-step protocol with reaction conditions, purification methods, and
characterization of intermediates would be necessary for replication and is typically found in
specialized synthetic chemistry literature.

Biological Activity and Potential Sighaling Pathways

Angustine, as a 3-carboline alkaloid, is of interest for its potential anticancer properties.
Research on related compounds suggests several mechanisms of action that may be relevant
to Angustine.

Proposed Anticancer Mechanism of Action

Studies on B-carboline alkaloids indicate that their cytotoxic effects against cancer cells may be
mediated through the induction of apoptosis (programmed cell death) and the generation of
oxidative stress.[3][8] A plausible signaling pathway for Angustine's anticancer activity, based
on literature for related compounds, is a multi-faceted process involving:

 Induction of Oxidative Stress: Angustine may increase the intracellular levels of reactive
oxygen species (ROS), leading to cellular damage.[9][10]

» Mitochondrial Pathway of Apoptosis: The increase in ROS can lead to the disruption of the
mitochondrial membrane potential, triggering the release of pro-apoptotic factors like
cytochrome c.[11]

o Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the
activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage
of cellular proteins and the execution of apoptosis.

o Modulation of Signaling Pathways: -carboline alkaloids have been shown to modulate key
signaling pathways involved in cell survival and proliferation, such as the PTEN/ERK
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pathway.[3] Ahgustine may upregulate the tumor suppressor PTEN and downregulate the
pro-survival ERK pathway.

The following diagram illustrates a proposed signaling pathway for the anticancer activity of
Angustine.
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Proposed anticancer signaling pathway of Angustine.
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Conclusion

Angustine is a promising natural product with potential for development as a therapeutic
agent. This guide has summarized the currently available information on its physical and
chemical properties, highlighting the need for further experimental validation of some data
points. The spectroscopic data provides a basis for its identification and characterization. The
proposed mechanism of action, based on related 3-carboline alkaloids, offers a starting point
for further pharmacological investigation into its anticancer effects. Future research should
focus on obtaining definitive experimental data for its physical properties, detailed elucidation of
its metabolic fate, and comprehensive studies to confirm its mechanism of action in various
cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5661396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5661396/
https://pubmed.ncbi.nlm.nih.gov/15617732/
https://pubmed.ncbi.nlm.nih.gov/15617732/
https://www.benchchem.com/product/b1213357#physical-and-chemical-properties-of-angustine
https://www.benchchem.com/product/b1213357#physical-and-chemical-properties-of-angustine
https://www.benchchem.com/product/b1213357#physical-and-chemical-properties-of-angustine
https://www.benchchem.com/product/b1213357#physical-and-chemical-properties-of-angustine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1213357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

